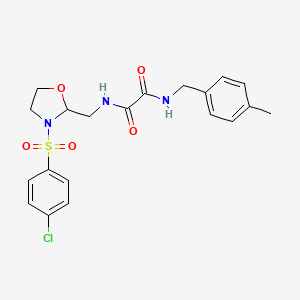

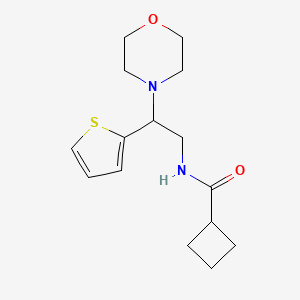

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a molecule that likely contains an oxazolidin-2-one core, a sulfonamide moiety, and an oxalamide group. The presence of a 4-chlorophenyl group suggests potential for interactions such as hydrogen bonding or halogen bonding, which could influence the molecule's physical properties and reactivity.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones has been reported through the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . The resulting sulfones can be converted into N-acyliminium ions at low temperatures using titanium tetrachloride, which then react with allyltrimethylsilane. This process can be stereoselective, with the best results obtained using (R)-5,5-dimethyl-4-phenyloxazolidin-2-one as a chiral auxiliary . Additionally, the synthesis of oxazolidinones with sulfonamide groups has been achieved starting from prochiral 1,3-dichloro-2-propanol and chlorosulfonyl isocyanate, involving a carbamoylation–sulfamoylation reaction followed by intermolecular cyclization .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones can be complex, and the stereochemistry is particularly important. X-ray studies have been used to determine the enantioselectivity during the cyclization step of similar compounds . The presence of a 4-chlorophenyl group and a 4-methylbenzyl group in the molecule of interest suggests that there could be significant steric effects influencing the molecular conformation and possibly the reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of oxazolidin-2-ones can be influenced by the presence of substituents on the ring. For instance, the generation of N-acyliminium ions from sulfones and their subsequent reactions with allyltrimethylsilane indicate that these compounds can participate in allylation reactions . The unusual stereochemical outcomes observed in some cases suggest that the Lewis acid complexation with the N-acyliminium ion may play a role in determining the stereochemistry of the reaction products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide are not detailed in the provided papers, the properties of related compounds can offer some insights. The oxazolidin-2-one ring is known to be a versatile scaffold in medicinal chemistry due to its stability and the ability to introduce various functional groups. The sulfonamide moiety is often associated with good solubility and potential biological activity. The presence of chlorophenyl and methylbenzyl groups could affect the lipophilicity of the molecule, which in turn would influence its solubility and potential for crossing biological membranes.

Scientific Research Applications

Antimicrobial Activity

One study focused on the design and evaluation of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties, highlighting their potential in antimicrobial applications. Compound 16, among others, exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus, surpassing the efficacy of chloramphenicol in certain assessments. This compound's effect was linked to its ability to damage the cell membrane of bacteria, as evidenced by intense staining with propidium iodide under fluorescence microscopy. The study also explored the genotoxicity, cytotoxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters, finding compound 16 to be non-mutagenic and non-cytotoxic at its active concentrations, suggesting potential as a drug candidate (Karaman et al., 2018).

Novel Synthetic Methods

Another research avenue involves novel synthetic approaches to functionalized oxazolidinones. One study reported the stereoselective synthesis of enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols via intramolecular cyclization with phosgene. This method also facilitated the synthesis of (L)-homophenylalaninol analogues, showcasing the versatility of oxazolidinone derivatives in synthesizing complex molecules with potential biological activity (Park et al., 2003).

Heterocyclic Compound Synthesis

Further studies have explored the synthesis of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating significant antimicrobial activities against a variety of bacterial and fungal strains. This underscores the potential of oxazolidinone derivatives in contributing to the development of new antimicrobial agents with broad-spectrum activity (Babu et al., 2013).

Mechanistic Insights and Applications

Additional research has provided insights into the mechanisms and applications of oxazolidinone derivatives, such as their role in the synthesis of sulfamides and their utility in generating novel heterocyclic compounds. These studies not only highlight the chemical versatility of oxazolidinone derivatives but also their potential in various scientific and therapeutic contexts, ranging from antimicrobial agents to the development of new synthetic methodologies (Borghese et al., 2006; Tlekhusezh et al., 1996).

properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWRFUZFLHHENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)